
5-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,4-thiazepane-3-carboxamide
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Overview
Description
5-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,4-thiazepane-3-carboxamide is a complex organic compound that features a thiazepane ring fused with a benzo[d]thiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,4-thiazepane-3-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 2-bromodimedone with cyanothioacetamide to form the thiazole derivative, which is then further reacted with various reagents to form the final compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of industrial reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
5-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,4-thiazepane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can occur, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
5-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,4-thiazepane-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it useful in biochemical studies.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,4-thiazepane-3-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes like PDK1 and LDHA, which are involved in cancer cell metabolism . The compound binds to these enzymes, disrupting their normal function and leading to reduced cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-tetrahydrobenzo[b]thiophene derivatives: These compounds share a similar core structure and have been studied for their anticancer properties.
Dimedone-thiazole derivatives: These compounds also feature a thiazole ring and have shown promise as anticancer agents.
Uniqueness
5-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,4-thiazepane-3-carboxamide is unique due to its specific structural configuration, which allows it to interact with a distinct set of molecular targets. This makes it a valuable compound for further research and potential therapeutic applications.
Properties
IUPAC Name |
5-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,4-thiazepane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S2/c17-11-5-6-19-7-9(14-11)12(18)16-13-15-8-3-1-2-4-10(8)20-13/h9H,1-7H2,(H,14,17)(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDAVCVCEQXQFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)C3CSCCC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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